molecular formula C9H8BrNO B567607 2-Bromo-6-ethoxybenzonitrile CAS No. 1365271-92-6

2-Bromo-6-ethoxybenzonitrile

Cat. No.: B567607
CAS No.: 1365271-92-6
M. Wt: 226.073
InChI Key: DSKBMPDFXIBMJK-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the sixth position. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxybenzonitrile typically involves the bromination of 6-ethoxybenzonitrile. One common method includes the reaction of 6-ethoxybenzonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: Although less common, the ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

    Reduction: Formation of 2-bromo-6-ethoxybenzylamine.

    Oxidation: Formation of 2-bromo-6-ethoxybenzoic acid.

Scientific Research Applications

2-Bromo-6-ethoxybenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-6-ethoxybenzonitrile exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Bromo-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Bromo-4-ethoxybenzonitrile: Bromine atom at the second position and ethoxy group at the fourth position.

    2-Chloro-6-ethoxybenzonitrile: Chlorine atom instead of bromine at the second position.

Uniqueness: 2-Bromo-6-ethoxybenzonitrile is unique due to the specific positioning of the bromine and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-bromo-6-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKBMPDFXIBMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742865
Record name 2-Bromo-6-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-92-6
Record name Benzonitrile, 2-bromo-6-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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